
Faropenem sodium
Descripción general
Descripción
El faropenem sódico es un antibiótico beta-lactámico de acción oral que pertenece al grupo de las penemas. Es conocido por su resistencia a algunas formas de beta-lactamasa de espectro extendido, lo que lo convierte en una herramienta valiosa para combatir las infecciones bacterianas . El faropenem sódico se comercializa con el nombre comercial Farom y está disponible en Japón desde 1997 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El faropenem sódico se puede sintetizar mediante diversos métodos. Un enfoque común implica disolver el producto bruto en agua destilada, enfriar la solución y luego agregar acetona en condiciones controladas para precipitar el compuesto deseado . Otro método implica mezclar faropenem sódico con excipientes y desecantes, seguido de procesos de granulación y secado para producir partículas estables .
Métodos de producción industrial: La producción industrial de tabletas de faropenem sódico implica métodos de tableteado directo, donde el compuesto se combina con celulosa microcristalina y otros materiales auxiliares para formar una tableta simple. Esta tableta se recubre posteriormente para mejorar la estabilidad y la vida útil .
Análisis De Reacciones Químicas
Tipos de reacciones: El faropenem sódico experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su actividad antibacteriana y su estabilidad.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran faropenem sódico incluyen tampones de fosfato, acetonitrilo y etanol. Las condiciones a menudo implican temperaturas controladas y niveles de pH específicos para garantizar resultados de reacción óptimos .
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de faropenem sódico que conservan sus propiedades antibacterianas. Estos derivados a menudo se prueban para mejorar la eficacia y la estabilidad .
Aplicaciones Científicas De Investigación
Antibacterial Efficacy
Faropenem sodium exhibits a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a valuable option in treating various infections.
Respiratory Tract Infections
Research has demonstrated that this compound has satisfactory antibacterial activity against common respiratory pathogens such as:
- Streptococcus pneumoniae : The minimum inhibitory concentration (MIC) for all strains ranged from 0.010 to 2.000 mg/L, with a MIC90 value of 1.000 mg/L across penicillin-susceptible, intermediate, and resistant strains .
- Haemophilus influenzae : Effective against all strains tested with MICs ranging from 0.030 to 8.000 mg/L, showing no significant difference in resistance profiles .
- Moraxella catarrhalis : MIC values ranged from 0.030 to 2.000 mg/L, indicating strong efficacy .
In contrast, this compound showed comparatively weak activity against Klebsiella pneumoniae , with MICs exceeding 32.000 mg/L .
Urinary Tract Infections
This compound has also been evaluated for treating acute uncomplicated cystitis. A study compared the efficacy of a three-day versus a seven-day treatment regimen:
- The microbiological eradication rates were 58.9% for the three-day group and 66.7% for the seven-day group, indicating a trend towards better outcomes with extended treatment .
- Adverse events were reported in 9.5% of participants, primarily gastrointestinal issues such as diarrhea .
Pharmacokinetics
Pharmacokinetic studies have assessed the absorption and distribution of this compound in animal models:
- Following administration in BALB/c mice, various doses (2.5 to 160 mg/kg) were analyzed to determine plasma concentrations over time. The results indicated a rapid absorption profile with significant plasma levels achieved within hours post-administration .
Resistance Profile
This compound is notable for its stability against β-lactamases, which are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics:
- It is resistant to hydrolysis by nearly all β-lactamases, including some extended-spectrum variants, making it effective against resistant strains commonly seen in clinical settings .
Case Studies and Clinical Trials
Several clinical trials have highlighted the effectiveness and safety of this compound:
- A multicenter study involving 200 female patients with cystitis showcased its efficacy and tolerability compared to traditional treatments .
- Another investigation focused on pediatric applications demonstrated its potential in treating respiratory infections in children while maintaining a favorable safety profile .
Summary Table of Antibacterial Activity
Pathogen | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
---|---|---|---|
Streptococcus pneumoniae | 0.010 - 2.000 | - | 1.000 |
Haemophilus influenzae | 0.030 - 8.000 | - | 4.000 |
Moraxella catarrhalis | 0.030 - 2.000 | 0.500 | 1.000 |
Klebsiella pneumoniae | >32.000 | >32 | >32 |
Mecanismo De Acción
El faropenem sódico ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une e inhibe de forma competitiva la enzima transpeptidasa, que es responsable de la reticulación de las cadenas poliméricas de peptidoglicano en la pared celular bacteriana. Esta inhibición debilita la pared celular bacteriana, haciéndola más susceptible al daño y conduciendo finalmente a la muerte bacteriana .
Comparación Con Compuestos Similares
El faropenem sódico es único entre los antibióticos beta-lactámicos debido a su resistencia a la beta-lactamasa de espectro extendido. Compuestos similares incluyen imipenem, meropenem y ertapenem, que también son antibióticos beta-lactámicos, pero difieren en su espectro de actividad y perfiles de resistencia . La biodisponibilidad oral y la estabilidad del faropenem sódico lo convierten en una opción preferida para el tratamiento de ciertas infecciones bacterianas .
Conclusión
El faropenem sódico es un antibiótico beta-lactámico versátil y eficaz con una amplia gama de aplicaciones en la investigación científica y la medicina. Sus propiedades únicas y su resistencia a la beta-lactamasa lo convierten en una herramienta valiosa en la lucha contra las bacterias resistentes a los antibióticos.
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Actividad Biológica
Faropenem sodium is a synthetic penem antibiotic that exhibits a broad spectrum of antimicrobial activity against both aerobic and anaerobic bacteria. Its unique chemical structure, which includes a sulfur atom in the β-lactam ring, distinguishes it from traditional carbapenems, allowing for enhanced stability against various β-lactamases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical and Pharmacological Properties
Chemical Structure:
Faropenem is characterized by its β-lactam ring with a sulfur atom at the C-1 position, which contributes to its stability and efficacy. Unlike carbapenems, faropenem does not have a protonatable C-2 side chain, enhancing its oral bioavailability (approximately 70%–80% in its ester prodrug form) compared to parenteral administration required for carbapenems .
Mechanism of Action:
Faropenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), similar to other β-lactam antibiotics. This inhibition leads to cell lysis and death in susceptible bacterial strains.
Antimicrobial Spectrum
Faropenem demonstrates significant activity against a variety of pathogens:
- Gram-negative Bacteria: Particularly effective against Escherichia coli and Klebsiella pneumoniae, faropenem has been shown to maintain efficacy even against strains resistant to other antibiotics .
- Gram-positive Bacteria: It also displays activity against Streptococcus pneumoniae and certain strains of Staphylococcus aureus .
- Anaerobic Bacteria: Faropenem is stable against several β-lactamases produced by anaerobic bacteria, making it a valuable option for treating polymicrobial infections.
Clinical Efficacy
Case Studies:
- Acute Uncomplicated Cystitis: A multicenter randomized controlled trial involving 200 female patients compared 3-day versus 7-day treatment regimens of faropenem. The study found microbiological eradication rates of 58.9% for the 3-day group and 66.7% for the 7-day group, with clinical efficacy rates of 76.7% and 80.2%, respectively .
- In Vitro Activity Against Mycobacterium tuberculosis: Faropenem has shown promising results in vitro against Mycobacterium tuberculosis, demonstrating synergy with rifampicin in whole-blood bactericidal assays. The minimum inhibitory concentration (MIC) for Mtb was determined to be between 5–10 mg/L, indicating potential for further clinical trials .
Comparative Efficacy
A systematic review evaluated faropenem's performance against other antibiotics, revealing its comparable efficacy to imipenem in treating fluoroquinolone-resistant bacteria. In vitro studies indicated that faropenem was highly active against resistant strains without significant cross-resistance observed .
Pathogen | Efficacy (%) | Notes |
---|---|---|
Escherichia coli | 73.9 | Most common pathogen isolated in cystitis studies |
Klebsiella pneumoniae | Variable | Effective against resistant strains |
Streptococcus pneumoniae | High | Effective in respiratory infections |
Mycobacterium tuberculosis | Moderate | Synergistic effects with rifampicin |
Safety Profile
Adverse events associated with faropenem are generally mild, with diarrhea being the most commonly reported side effect (9.5% incidence) in clinical trials . Overall, faropenem is well-tolerated among patients.
Propiedades
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSAXRANXQSPQP-VUKDEKJYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122547-49-3 | |
Record name | SUN 5555 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAROPENEM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Faropenem sodium exert its antibacterial activity?
A: [] this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycans, a crucial component of the bacterial cell wall, leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A: [] The molecular formula of this compound is C12H14NNaO5S, and its molecular weight is 303.29 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound?
A: [] Various spectroscopic techniques are employed for structural elucidation and identification of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), elemental analysis (EA), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy.
Q4: How does the stability of this compound vary under different conditions?
A: [, ] The stability of this compound is influenced by factors like temperature, humidity, and pH. Studies have shown that its stability is enhanced in a freeze-dried powder form. Specific excipients and antioxidants can further improve stability during storage.
Q5: Are there specific material compatibility challenges associated with this compound formulations?
A: [, ] Research indicates that this compound can interact with certain excipients, potentially impacting the stability and dissolution properties of the final dosage form. Careful selection of excipients, such as disintegrants, binders, lubricants, and fillers, is crucial to ensure optimal formulation performance.
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research papers, this compound is primarily investigated for its antibacterial properties. There is no mention of catalytic properties or applications in these studies.
Q7: Have computational chemistry methods been applied to study this compound?
A7: The provided research papers primarily focus on experimental techniques to characterize and evaluate this compound. There is no mention of specific computational chemistry studies or QSAR model development.
Q8: How do structural modifications of this compound influence its antibacterial activity?
A8: The provided research focuses on this compound itself, and there's no information regarding the impact of structural modifications on its activity, potency, or selectivity.
Q9: What strategies are employed to enhance the stability and bioavailability of this compound formulations?
A: [, , , ] Various approaches are explored to improve the formulation of this compound: * Direct tablet compression: This method reduces exposure to heat and humidity, enhancing stability. [] * Freeze-drying: Freeze-drying with specific excipients and antioxidants improves stability. [] * Granulation: Preparation of granules with excipients like lactose, sucrose, and glutathione enhances stability and dissolution. [] * Sustained-release formulations: Using sustained-release materials aims to provide a prolonged therapeutic effect and improve patient compliance. []
Q10: What is the pharmacokinetic profile of this compound?
A: [, , ] this compound exhibits a rapid absorption profile after oral administration. It is metabolized in the liver and primarily excreted in the urine. Studies in healthy volunteers have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.
Q11: What is the spectrum of antibacterial activity of this compound?
A: [, , ] this compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. It is effective against common respiratory and urinary tract pathogens.
Q12: What in vivo models are used to evaluate the efficacy of this compound?
A: [, , , ] While the research papers provided mainly focus on clinical trials in humans, they mention animal models in the broader context of antibiotic research. Specific animal models for this compound efficacy testing are not detailed.
Q13: Are there concerns regarding resistance development to this compound?
A: [] While this compound is a valuable antibiotic, the emergence and spread of antimicrobial resistance (AMR) are concerns. The potential for cross-resistance with other carbapenem antibiotics raises concerns, particularly with the increasing use of oral this compound.
Q14: What is known about the safety profile of this compound?
A: [] Clinical trials have investigated the safety and tolerability of this compound in healthy volunteers. The studies indicate that it is generally well-tolerated, with most adverse effects being mild and transient.
Q15: Are there any known biomarkers for predicting this compound efficacy or monitoring treatment response?
A15: The provided research papers do not discuss specific biomarkers associated with this compound efficacy or treatment response.
Q16: What is the environmental impact of this compound?
A16: The provided research papers do not address the environmental impact of this compound or its degradation pathways.
Q17: What analytical techniques are employed to quantify this compound in biological samples?
A: [, , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and tandem mass spectrometry (MS/MS), is commonly used to determine this compound concentrations in plasma and urine.
Q18: What methods are used to assess the purity and related substances in this compound?
A: [, , ] Several analytical techniques are employed: * HPLC: This method is widely used to separate, identify, and quantify this compound and its related substances. * Gas chromatography (GC): GC is employed to detect residual solvents in this compound samples. * Gel chromatography: This technique is used to determine the presence and quantity of polymers in this compound formulations.
Q19: How does the dissolution rate of this compound tablets impact its bioavailability?
A: [, ] The dissolution rate of this compound tablets is a critical factor influencing its absorption and bioavailability. Faster dissolution generally leads to quicker absorption and higher drug concentrations in the bloodstream.
Q20: How are analytical methods for this compound validated?
A: [, ] Analytical methods for this compound undergo rigorous validation procedures following guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the methods.
Q21: What quality control measures are implemented during the manufacturing process of this compound?
A: [] Stringent quality control measures are crucial during the manufacturing of this compound to guarantee its quality, safety, and efficacy. These measures include: * Raw material control: Ensuring the quality and purity of starting materials and excipients. * In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. * Finished product testing: Verifying that the final product meets the required specifications.
Q22: Does this compound elicit any significant immunological responses?
A22: The provided research papers do not discuss the immunogenicity or potential for immunological responses to this compound.
Q23: Does this compound interact with drug transporters?
A: [] Faropenem is transported through the inorganic phosphate transporter, Npt1. This transport is sodium-independent but chloride ion-sensitive.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.